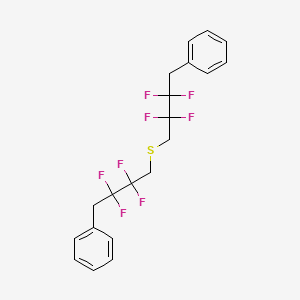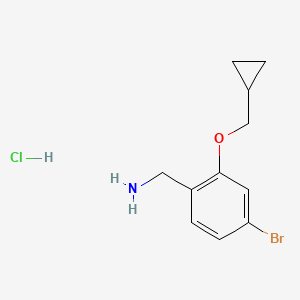
6-Chloro-3-fluoro-N-isopropylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-fluoro-N-isopropylpicolinamide is an organic compound belonging to the picolinamide family This compound is characterized by the presence of a chlorine atom at the 6th position, a fluorine atom at the 3rd position, and an isopropyl group attached to the nitrogen atom of the picolinamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-N-isopropylpicolinamide typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Starting with picolinamide, the compound undergoes halogenation to introduce the chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as thionyl chloride (SOCl₂) and fluorinating agents like Selectfluor.
Amidation: The halogenated intermediate is then subjected to amidation with isopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
6-Chloro-3-fluoro-N-isopropylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
科学的研究の応用
6-Chloro-3-fluoro-N-isopropylpicolinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is explored for its use as a herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions and functions of various biological targets.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 6-Chloro-3-fluoro-N-isopropylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine atoms, along with the isopropyl group, contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme involved in disease progression.
類似化合物との比較
6-Chloro-3-fluoro-N-isopropylpicolinamide can be compared with other picolinamide derivatives, such as:
6-Chloro-3-fluoropicolinamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.
3-Fluoro-N-isopropylpicolinamide: Lacks the chlorine atom, which can influence its chemical reactivity and biological activity.
6-Chloro-N-isopropylpicolinamide: Lacks the fluorine atom, potentially altering its pharmacokinetic properties.
The presence of both chlorine and fluorine atoms, along with the isopropyl group, makes this compound unique in terms of its chemical and biological properties, offering distinct advantages in various applications.
特性
分子式 |
C9H10ClFN2O |
|---|---|
分子量 |
216.64 g/mol |
IUPAC名 |
6-chloro-3-fluoro-N-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10ClFN2O/c1-5(2)12-9(14)8-6(11)3-4-7(10)13-8/h3-5H,1-2H3,(H,12,14) |
InChIキー |
MPIUPKCDAOLLBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1=C(C=CC(=N1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal](/img/structure/B12068196.png)



![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)





